Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a substituted pyridine moiety. Its structure integrates a brominated pyridine ring linked via a carbonyl-amino group to the para position of the methyl benzoate core.
Properties
IUPAC Name |
methyl 4-[(5-bromopyridine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-14(19)9-2-4-12(5-3-9)17-13(18)10-6-11(15)8-16-7-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGUSHHHVANCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This is followed by the acylation of 5-bromopyridine with a suitable acyl chloride to form the corresponding acyl bromopyridine. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the interactions of bromopyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is not well-documented. it is likely to interact with biological molecules through its bromopyridine and benzoate moieties, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several methyl benzoate derivatives used as pesticides, which share structural motifs with the target compound. Key differences lie in the substituents on the aromatic rings and functional groups, which dictate their biological activity and applications. Below is a detailed comparison based on the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: The target compound features a brominated pyridine group, whereas analogs like metsulfuron-methyl () and haloxyfop-methyl () incorporate triazine or chloro-trifluoromethyl pyridine moieties. These substituents influence binding affinity to biological targets (e.g., acetolactate synthase in sulfonylurea herbicides).
Functional Implications: Haloxyfop-methyl () and pyriminobac-methyl () are aryloxyphenoxypropionate and pyrimidinyl benzoate herbicides, respectively, targeting acetyl-CoA carboxylase. The absence of a propanoate or pyrimidinyloxy group in the target compound suggests divergent mechanisms of action.
Synthetic Challenges: The carbonyl-amino linkage in the target compound may introduce steric hindrance or hydrolytic instability compared to the more robust sulfonylurea or ether linkages in analogs ().
Limitations of Available Evidence
Consequently, direct experimental data (e.g., solubility, toxicity, or efficacy) for this compound are unavailable in the evidence. The comparison above is extrapolated from structural analogs and general principles of agrochemical design.
Recommendations for Further Research
Synthesis and Characterization : Prioritize crystallographic studies (using tools like SHELX ) to resolve the compound’s 3D structure and intermolecular interactions.
Comparative QSAR Studies : Correlate substituent effects with activity using quantitative structure-activity relationship models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
